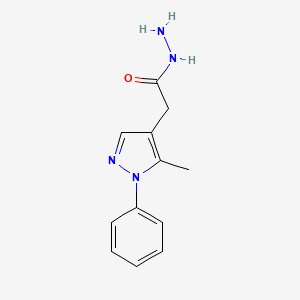

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(5-methyl-1-phenylpyrazol-4-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9-10(7-12(17)15-13)8-14-16(9)11-5-3-2-4-6-11/h2-6,8H,7,13H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERPQGXHWWGOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Biological Activity

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is synthesized from 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and hydrazine hydrate, typically under reflux conditions in a suitable solvent like ethanol. The biological properties of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial activities, have been extensively studied.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.27 g/mol. Its structure features a pyrazole ring which contributes to its pharmacological profile.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers . In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 15.6 | |

| Pazopanib | Renal Cancer | 10.0 | |

| Crizotinib | Lung Cancer | 5.0 |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. For example, certain derivatives have demonstrated potent COX-2 inhibitory activity with IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Preliminary studies suggest that compounds like this compound exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 25 | |

| Other Pyrazole Derivative | E. coli | 30 |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving the administration of a pyrazole derivative showed a reduction in tumor size in MDA-MB-231 xenografts in mice, indicating potential for therapeutic use in breast cancer .

- Inflammatory Disorders : Clinical trials assessing the anti-inflammatory effects of pyrazole compounds demonstrated significant improvement in symptoms among patients with rheumatoid arthritis compared to placebo groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide typically involves the reaction of hydrazine derivatives with appropriate acetylated pyrazole compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. In one study, derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives, including this compound, has also been explored. These compounds can mitigate oxidative stress by enhancing antioxidant enzyme activities and reducing lipid peroxidation. This property is crucial in preventing cellular damage associated with oxidative stress-related diseases .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making these compounds potential candidates for treating inflammatory conditions .

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific pathways involved often relate to the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Benzimidazole-Based Acetohydrazides Benzimidazole derivatives bearing acetohydrazide moieties, such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, exhibit notable anticonvulsant activity. Compounds 25g and 25j from this class demonstrated superior efficacy to standard drugs phenytoin and ethosuximide in rodent models, highlighting the importance of the benzimidazole scaffold in neuroactive compounds . In contrast, ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228) showed potent α-glucosidase inhibition (IC50: 6.10 ± 0.5 μM), outperforming the reference drug acarbose (IC50: 378.2 ± 0.12 μM) .

2.1.2. Triazole-Based Acetohydrazides Triazole-thioacetohydrazides, such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, displayed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with IC50 values in the low micromolar range . Another triazole derivative, 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, has been synthesized but lacks reported bioactivity data .

2.1.3. Coumarin-Based Acetohydrazides Coumarin-acetohydrazide hybrids, such as N′-(4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene)-2-(coumarin-4-yloxy)acetohydrazide, combine the photophysical properties of coumarins with the hydrazide functional group. These compounds are primarily explored for their synthetic routes and structural characterization rather than biological activity .

Functional Analogs

2.2.1. Anticonvulsant Activity

Benzimidazole-acetohydrazide derivatives (e.g., 25g , 25j ) are more potent than 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide’s structural analogs, suggesting that the benzimidazole core may enhance blood-brain barrier penetration compared to pyrazole systems .

2.2.2. Anticancer Activity Triazole-thioacetohydrazides (e.g., compound N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) inhibit cancer cell migration and proliferation, particularly in 3D tumor models .

2.2.3. Enzyme Inhibition

Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228 ) and N-(2,4-disubstituted benzylidene)acetohydrazides (e.g., compound 206 ) exhibit α-glucosidase and anticholinesterase activities, respectively. The latter showed weak AChE inhibition (IC50: 29.5 mM), underscoring the role of electron-withdrawing substituents in modulating activity .

2.2.4. Antifungal Activity

Triazole-benzimidazole acetohydrazides (e.g., 4a , 4v ) demonstrated potent antifungal activity against Candida albicans (MIC: 4 µg mL–1), suggesting that hybrid heterocyclic systems enhance antimicrobial efficacy .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and hydrazide proton signals (δ 9–10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256.12) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .

Advanced Applications : - Differential Scanning Calorimetry (DSC) : Assess thermal stability and polymorphic forms .

- HPLC-PDA : Quantify purity (>98%) and detect trace byproducts .

How can researchers design experiments to evaluate the biological activity of this compound?

Q. Basic Research Focus

- In Vitro Screening :

- In Vivo Models :

What strategies are recommended for structure-activity relationship (SAR) studies of pyrazole-acetohydrazide derivatives?

Q. Advanced Research Focus

- Substituent Variation : Compare analogs with methoxy, chloro, or fluorophenyl groups to assess electronic effects on bioactivity . Example: Methoxy groups enhance solubility but reduce COX-2 selectivity .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions (e.g., hydrazide NH with enzyme active sites) .

- Data Analysis : Multivariate regression to correlate logP values with antimicrobial potency .

How can computational methods predict the reactivity and regioselectivity of this compound in further derivatization?

Q. Advanced Research Focus

- Quantum Chemical Calculations :

- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal conditions for new derivatives .

What methodologies resolve contradictions in reported synthetic yields or byproduct formation?

Q. Advanced Research Focus

- Byproduct Identification : LC-MS/MS to detect intermediates like uncyclized hydrazones or oxidized pyrazolines .

- Reaction Monitoring : In-situ IR or Raman spectroscopy to track real-time progress and adjust conditions .

- Controlled Hydrolysis : Use NaOH/EtOH under nitrogen to minimize degradation during hydrazide synthesis .

How can discrepancies between in vitro and in vivo biological activity data be addressed?

Q. Advanced Research Focus

- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation (e.g., hydrazide oxidation) .

- Prodrug Design : Mask the hydrazide as a methyl ester to enhance bioavailability .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

What advanced techniques optimize reaction conditions for scaling up synthesis?

Q. Advanced Research Focus

- Flow Chemistry : Continuous-flow reactors to improve heat transfer and reduce side reactions in cyclization steps .

- DoE (Design of Experiments) : Screen temperature, solvent polarity, and catalyst loading to maximize yield .

- Green Chemistry : Substitute ethanol/water mixtures for toxic solvents (e.g., DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.